Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate
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Overview
Description
Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. This compound features a chlorophenyl group, an acetyl group, and a cyanomethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate typically begins with commercially available starting materials such as 3-chlorophenylacetic acid, methylamine, and acetic anhydride.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Biochemical Studies: Investigated for its interactions with enzymes and proteins.
Drug Development: Explored as a lead compound for the development of pharmaceuticals targeting specific biological pathways.
Medicine
Therapeutic Agents: Potential use in the development of drugs for treating various diseases, including cancer and neurological disorders.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the cyanomethyl and acetyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chlorophenyl)acetate: Lacks the cyanomethyl and amino groups, making it less versatile in chemical reactions.
2-(3-chlorophenyl)acetonitrile: Lacks the acetyl and ester groups, limiting its applications in esterification and amidation reactions.
Methyl 2-(3-chlorophenyl)aminoacetate: Similar structure but without the cyanomethyl group, affecting its reactivity and applications.
Uniqueness
Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-19-13(18)9-16(6-5-15)12(17)8-10-3-2-4-11(14)7-10/h2-4,7H,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMZRPQSYYBESI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)C(=O)CC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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